molecular formula C15H12N4O2S B256599 3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole

3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole

Cat. No. B256599
M. Wt: 312.3 g/mol
InChI Key: NPLDNIQZLKVHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole, also known as NBST, is a chemical compound that belongs to the family of 1,2,4-triazoles. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase through the formation of a covalent bond with the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for the maintenance of acid-base balance in the body. 3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the induction of apoptosis, and the inhibition of microbial growth. It has also been reported to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole is its high potency and selectivity towards carbonic anhydrase, which makes it a valuable tool for the study of this enzyme's role in various physiological processes. However, the use of 3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole in lab experiments is limited by its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, the potential cytotoxicity of 3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole towards normal cells should be carefully evaluated before its use in clinical applications.

Future Directions

There are several future directions for the research on 3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole. One of the most promising areas is the development of 3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole-based drugs for the treatment of cancer and other diseases. The design of 3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole analogs with improved solubility and bioavailability is also an important direction for future research. Furthermore, the exploration of 3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole's potential applications in materials science, such as the development of sensors and catalysts, is an exciting avenue for future research.

Synthesis Methods

The synthesis of 3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole can be achieved through a multistep reaction process that involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained through the reaction between the intermediate and phenylacetylene. The overall yield of this synthesis method is around 60%, and the purity of the final product can be achieved through recrystallization.

Scientific Research Applications

3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties. 3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole has also been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes, such as acid-base balance, respiration, and bone resorption.

properties

Product Name

3-({4-nitrobenzyl}sulfanyl)-5-phenyl-4H-1,2,4-triazole

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C15H12N4O2S/c20-19(21)13-8-6-11(7-9-13)10-22-15-16-14(17-18-15)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17,18)

InChI Key

NPLDNIQZLKVHLQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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